molecular formula C23H20N2O2S4 B11649077 2-(1,3-benzothiazol-2-yloxy)-1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone

2-(1,3-benzothiazol-2-yloxy)-1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone

Cat. No.: B11649077
M. Wt: 484.7 g/mol
InChI Key: WAHHGBRHCKTPHE-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-yloxy)-1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone is a complex organic compound that features a benzothiazole moiety and a quinoline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-yloxy)-1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone typically involves multi-step organic reactions. The starting materials might include benzothiazole derivatives and quinoline derivatives, which undergo various reactions such as nucleophilic substitution, cyclization, and oxidation.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of thiols or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the benzothiazole or quinoline rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, dichloromethane

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce thiols.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, derivatives of benzothiazole and quinoline are often studied for their potential as therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

Medicinal chemistry applications could include the development of new drugs targeting specific enzymes or receptors, leveraging the unique structural features of the compound.

Industry

In industry, such compounds might be used in the development of new materials, such as polymers or dyes, due to their unique electronic properties.

Mechanism of Action

The mechanism of action for compounds like 2-(1,3-benzothiazol-2-yloxy)-1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Known for their antimicrobial and anticancer properties.

    Quinoline Derivatives: Often studied for their antimalarial and anti-inflammatory effects.

Uniqueness

The uniqueness of 2-(1,3-benzothiazol-2-yloxy)-1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone lies in its combined structural features, which may confer unique electronic, chemical, and biological properties not found in simpler analogs.

Properties

Molecular Formula

C23H20N2O2S4

Molecular Weight

484.7 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yloxy)-1-(4,4,6,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone

InChI

InChI=1S/C23H20N2O2S4/c1-12-9-13(2)19-14(10-12)18-20(30-31-21(18)28)23(3,4)25(19)17(26)11-27-22-24-15-7-5-6-8-16(15)29-22/h5-10H,11H2,1-4H3

InChI Key

WAHHGBRHCKTPHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C3=C(C(N2C(=O)COC4=NC5=CC=CC=C5S4)(C)C)SSC3=S)C

Origin of Product

United States

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